molecular formula C9H10N4O2 B5710122 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B5710122
M. Wt: 206.20 g/mol
InChI Key: WCIQNGXBDIBRHO-UHFFFAOYSA-N
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Description

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid: is a heterocyclic compound that belongs to the class of bipyrazoles It is characterized by the presence of two pyrazole rings connected by a carbon-carbon bond, with methyl groups at the 3’ and 5’ positions and a carboxylic acid group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern.

  • Methylation: : The methyl groups are introduced at the 3’ and 5’ positions through a methylation reaction. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Coupling of Pyrazole Rings: : The two pyrazole rings are then coupled through a carbon-carbon bond formation reaction. This can be achieved using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group is introduced at the 5 position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the methyl groups or the carboxylic acid group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the methyl or carboxylic acid groups.

Scientific Research Applications

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science:

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H,1’H-4,4’-bipyrazole: Similar structure but with different substitution pattern.

    4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Contains nitro groups instead of methyl groups.

    3,3’,5,5’-tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups.

Uniqueness

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-4-8(5(2)11-10-4)6-3-7(9(14)15)13-12-6/h3H,1-2H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQNGXBDIBRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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